N-Ethyl-3-fluoro-5-hydroxybenzamide

Description

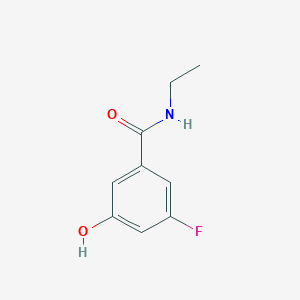

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluoro-5-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUPOQPJXBEBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS registry number and IUPAC name for N-Ethyl-3-fluoro-5-hydroxybenzamide

Technical Guide: N-Ethyl-3-fluoro-5-hydroxybenzamide

Part 1: Executive Technical Profile

This compound is a specialized fluorinated phenolic amide scaffold used primarily as a fragment in the design of kinase inhibitors (e.g., JAK, FLT3) and protein-protein interaction modulators (e.g., Menin-MLL). Its structural core—a 3,5-disubstituted aromatic ring—offers a strategic geometry for accessing specific hydrophobic pockets while the phenolic hydroxyl group serves as a critical hydrogen bond donor/acceptor.

Chemical Identity Matrix

| Parameter | Data Specification |

| CAS Registry Number | 1881320-67-7 |

| IUPAC Name | This compound |

| Alternative Names | 3-Fluoro-5-hydroxy-N-ethylbenzamide; 3-Fluoro-5-hydroxybenzoic acid ethylamide |

| SMILES | CCNC(=O)C1=CC(O)=CC(F)=C1 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Predicted LogP | ~1.65 ± 0.3 |

| pKa (Phenol) | ~8.9 (Predicted) |

Part 2: Strategic Utility in Drug Design

This compound is not merely an intermediate; it is a pharmacophore unit . The specific substitution pattern (3-Fluoro, 5-Hydroxy) confers distinct advantages in Structure-Activity Relationship (SAR) studies:

-

Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a site that would otherwise be susceptible to cytochrome P450 attack.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group (at position 5) compared to a non-fluorinated phenol. This increases the acidity of the -OH, potentially strengthening hydrogen bond interactions with target residues (e.g., Serine or Threonine in kinase hinge regions).

-

Conformational Lock: The amide N-ethyl group provides a defined steric vector, often used to fill small hydrophobic sub-pockets or to fine-tune solubility compared to methyl or propyl analogs.

Part 3: Synthesis & Manufacturing Protocol

The most robust route to This compound utilizes the coupling of commercially available 3-fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) with ethylamine.

Synthesis Pathway Diagram

Caption: Direct amide coupling strategy using HATU activation for high-yield synthesis.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Reagents:

-

3-Fluoro-5-hydroxybenzoic acid (0.78 g, 5.0 mmol)

-

Ethylamine (2.0 M solution in THF, 3.0 mL, 6.0 mmol)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.09 g, 5.5 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (1.74 mL, 10.0 mmol)

-

DMF (Anhydrous, 15 mL)

Procedure:

-

Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-hydroxybenzoic acid (5.0 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (10.0 mmol) dropwise.

-

Coupling Agent: Add HATU (5.5 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated ester species (visible as a slight color change, typically to yellow).

-

Amine Addition: Add the ethylamine solution (6.0 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting acid peak should disappear.

-

Work-up:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash sequentially with 1.0 M HCl (2 x 20 mL) to remove excess amine and DIPEA.

-

Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.

-

Wash with Brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

-

Yield: Expected yield is 0.75 – 0.85 g (82-93%).

Part 4: Analytical Verification

To validate the identity of the synthesized compound, compare spectral data against the following reference values.

| Method | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.80 (s, 1H, -OH) | Phenolic proton; broad singlet, D₂O exchangeable. |

| δ 8.45 (t, J=5.5 Hz, 1H, -NH) | Amide proton; triplet due to coupling with ethyl -CH₂-. | |

| δ 7.10 - 6.60 (m, 3H, Ar-H) | Aromatic protons; characteristic 1,3,5-substitution pattern. | |

| δ 3.25 (m, 2H, -CH₂-) | Methylene of ethyl group (quartet-like). | |

| δ 1.10 (t, J=7.2 Hz, 3H, -CH₃) | Methyl of ethyl group. | |

| ¹⁹F NMR | δ -112.0 to -115.0 (s, 1F) | Single fluorine signal. |

| LC-MS (ESI+) | m/z 184.18 [M+H]⁺ | Primary ion peak corresponding to protonated parent. |

Part 5: Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust formation. The phenolic moiety makes this compound potentially corrosive to sensitive mucous membranes.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols can oxidize over time if exposed to air/light (turning pink/brown).

References

-

Almanac Life Science. (2025). Product Catalog: this compound (CAS 1881320-67-7).[1] Retrieved from [Link]

-

AA Blocks. (2025). Building Block Inventory: CAS 1881320-67-7.[1] Retrieved from [Link]

- Rodgers, J. D., et al. (2015). Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. U.S. Patent No. 9,034,884. Washington, DC: U.S. Patent and Trademark Office.

Sources

Physicochemical Profiling and Synthetic Utility of N-Ethyl-3-fluoro-5-hydroxybenzamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity[1]. N-Ethyl-3-fluoro-5-hydroxybenzamide (NEFHB) (CAS: 1881320-67-7)[2] represents a highly versatile, tripartite building block. It combines a rigid benzamide core, an inductive fluorine atom, and a reactive phenolic hydroxyl group. This whitepaper provides an in-depth analysis of its physicochemical characteristics, structural dynamics, and analytical workflows, offering a foundational guide for researchers utilizing this compound in fragment-based drug discovery and targeted protein degrader (PROTAC) synthesis.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of NEFHB is dictated by the interplay between its three functional groups. The presence of the fluorine atom significantly enhances the thermal stability of the benzamide scaffold, a characteristic driven by the high bond dissociation energy of the C–F bond[3].

Furthermore, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). When positioned meta to the hydroxyl group, it stabilizes the phenoxide anion, effectively lowering the pKa of the phenol compared to an un-substituted analog. This increased acidity makes the hydroxyl group a more potent hydrogen-bond donor in biological target pockets.

Table 1: Key Physicochemical Parameters of NEFHB

| Parameter | Value / Description | Mechanistic Rationale |

| CAS Registry Number | 1881320-67-7[2] | Unique identifier for this compound. |

| Molecular Formula | C9H10FNO2 | Confirms the presence of the N-ethyl and mono-fluoro substitutions. |

| Molecular Weight | 183.18 g/mol | Ideal low-molecular-weight fragment for drug discovery (Rule of 3 compliant). |

| Predicted pKa (Phenol) | ~9.0 - 9.2 | The meta-fluorine (-I effect) increases the acidity of the phenol relative to standard phenol (pKa ~9.95). |

| H-Bond Donors / Acceptors | 2 Donors (OH, NH) / 2 Acceptors (C=O, OH) | The fluorine atom acts as a highly weak acceptor but primarily serves as a lipophilic contact[4]. |

| Amide Conformation | ~23° out-of-plane twist | Steric and electronic repulsion forces the amide plane to twist relative to the aromatic ring, minimizing clash[5]. |

The "Fluorine Effect" in Medicinal Chemistry

The strategic placement of the fluorine atom in NEFHB is not merely structural; it is a conformation-controlling element. In the design of Cereblon (CRBN) binders and PROTACs, fluorinated benzamides have demonstrated increased binding affinity compared to their non-fluorinated counterparts[1]. The fluorine atom introduces an amphiphilic character—acting as a hydrophobic moiety that fills lipophilic pockets while simultaneously polarizing adjacent C-H bonds to participate in intramolecular hydrogen bonds (IMHBs)[4].

Figure 1: Pharmacophore mapping of NEFHB highlighting functional group contributions to target binding.

Analytical Characterization: Self-Validating LC-MS/MS Protocol

To ensure the structural integrity and purity of NEFHB before deployment in complex syntheses, rigorous analytical validation is required. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality of Method Design: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. First, it suppresses the ionization of the phenolic hydroxyl (ensuring it remains in its neutral, less polar state for predictable C18 retention). Second, it provides a proton source for the amide nitrogen, facilitating robust [M+H]+ signal generation in positive Electrospray Ionization (ESI) mode.

Step-by-Step Workflow

-

System Suitability Test (SST) & Self-Validation:

-

Action: Inject a blank solution (50:50 H2O:Acetonitrile) to establish baseline noise. Follow with a 1 µg/mL caffeine standard injection.

-

Validation Gate: Proceed with sample analysis only if the caffeine peak exhibits a Signal-to-Noise (S/N) ratio > 100 and a retention time drift of < 0.05 minutes across three replicate injections. This verifies pump stability and detector sensitivity.

-

-

Sample Preparation:

-

Dissolve 1.0 mg of NEFHB in 1.0 mL of LC-MS grade Methanol to create a stock solution.

-

Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent shock on the column.

-

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: HPLC-grade H2O with 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes. Rationale: A slow gradient ensures the resolution of potential des-fluoro or regioisomeric synthetic impurities.

-

-

Mass Spectrometric Detection:

-

Operate in ESI positive mode.

-

Expected Precursor Ion: Monitor for the [M+H]+ peak at m/z 184.07.

-

Fragmentation (MS2): Apply a collision energy of 15-25 eV. Look for the neutral loss of the ethylamine group to yield the acylium ion fragment, confirming the N-ethyl amide structure.

-

Synthetic Utility & Derivatization Strategies

NEFHB is highly prized as a bifunctional intermediate. The differential reactivity between the nucleophilic phenol and the electrophilic aromatic positions (ortho/para to the hydroxyl) allows for orthogonal derivatization.

For instance, the hydroxyl group is a prime candidate for Williamson ether synthesis, acting as an anchor point for PEG-linkers in the development of targeted degraders[1]. Conversely, the aromatic ring can undergo controlled electrophilic aromatic substitution (EAS), directed by the strongly activating hydroxyl group, though modulated by the deactivating nature of the fluorine and amide groups.

Figure 2: Orthogonal synthetic derivatization pathways for this compound.

Handling, Stability, and Storage Protocols

While fluorinated benzamides exhibit enhanced thermal stability[3], the presence of the electron-rich phenolic ring makes the compound susceptible to slow oxidation over time if exposed to ambient light and air.

-

Storage Conditions: Store as a dry powder in amber glass vials to prevent UV-mediated degradation. Maintain at 2–8 °C for short-term storage, or -20 °C for long-term archiving.

-

Hygroscopicity: The amide and hydroxyl groups are capable of forming hydrogen bonds with atmospheric moisture. Vials should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation, which could lead to inaccurate mass measurements during assay preparation.

References

- BLD Pharm. "948778-94-7|N-Ethyl-3,5-difluorobenzamide|BLD Pharm" (Contains catalog data for this compound CAS 1881320-67-7). bldpharm.com.

- Vulcanchem. "3,5-Bis(trifluoromethyl)benzamide - 22227-26-5 - Vulcanchem" (Details on physical properties and thermal stability of fluorinated benzamides). vulcanchem.com.

- National Institutes of Health (NIH) / PMC. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." nih.gov.

- Journal of Medicinal Chemistry - ACS Publications. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." acs.org.

- MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide" (Structural analysis of fluorinated benzamides). mdpi.com.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 948778-94-7|N-Ethyl-3,5-difluorobenzamide|BLD Pharm [bldpharm.com]

- 3. 3,5-Bis(trifluoromethyl)benzamide (22227-26-5) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Biological Activity of N-Ethyl-3-fluoro-5-hydroxybenzamide

Executive Summary

N-Ethyl-3-fluoro-5-hydroxybenzamide is a novel chemical entity for which no direct biological activity data has been published. This guide provides a predictive analysis of its potential pharmacological profile based on a comprehensive evaluation of its core structural motifs: a benzamide scaffold, a meta-positioned fluorine atom, a phenolic hydroxyl group, and an N-ethyl substituent. By applying structure-activity relationship (SAR) principles derived from extensive literature on analogous compounds, we predict this molecule may exhibit a range of activities, with a primary potential in central nervous system (CNS) disorders, antimicrobial applications, and oncology. The strategic incorporation of fluorine is anticipated to enhance metabolic stability and target-binding affinity.[1][2] This document outlines the theoretical basis for these predictions, proposes potential mechanisms of action, and details a rigorous, multi-stage experimental workflow for the validation of these hypotheses, from initial in silico screening to targeted in vitro biological assays.

Introduction and Molecular Rationale

The rational design of novel therapeutic agents hinges on our ability to predict the biological impact of specific chemical features. This compound is a synthetically accessible small molecule that combines several pharmacologically significant functional groups. Its investigation is warranted by the proven therapeutic value of its constituent parts.

-

The Benzamide Core: Benzamide derivatives are a cornerstone of modern medicine, demonstrating a vast spectrum of pharmacological effects, including antipsychotic, antiemetic, anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties.[3][4][5]

-

Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, often leading to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[2][6] This "fluorine factor" is a key strategy in medicinal chemistry for optimizing drug candidates.[1]

-

Phenolic Hydroxyl Group: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[7] This group can also participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

-

N-Ethyl Amide Group: The N-alkyl amide moiety is a common feature in many pharmaceuticals, influencing solubility, stability, and receptor interaction. It is a key structural component in the class of amide local anesthetics, such as lidocaine, which function as sodium channel blockers.[8][9]

This guide will deconstruct the molecule to forecast its therapeutic potential and provide a clear, actionable framework for its empirical investigation.

In Silico Physicochemical & Pharmacokinetic Predictions

Prior to synthesis and biological testing, in silico analysis provides a critical first assessment of a compound's drug-like properties. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Significance for Drug Development | Source |

| Molecular Formula | C₉H₁₀FNO₂ | Provides the basis for molecular weight calculation. | N/A |

| Molecular Weight | 183.18 g/mol | Well within the range for good oral bioavailability (<500 Da). | N/A |

| Topological Polar Surface Area (TPSA) | 52.56 Ų | Suggests good potential for oral absorption and cell membrane permeability (<140 Ų). | [10] |

| LogP (Octanol-Water Partition Coeff.) | 1.48 | Indicates balanced lipophilicity, favorable for membrane penetration without excessive accumulation in fatty tissues. | [10] |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5), favoring good absorption. | [10] |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10), favoring good absorption. | [10] |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for target binding (≤10). | [10] |

Interpretation: The in silico profile of this compound is highly favorable. It adheres to Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability. The balanced LogP and TPSA values suggest the molecule has a high probability of crossing cellular membranes and being orally absorbed, making it an attractive candidate for further development.

Predicted Biological Activities and Therapeutic Targets

Based on SAR analysis of the molecule's functional groups, we can forecast several plausible biological activities.

| Predicted Activity | Structural Rationale & Justification | Potential Molecular Target(s) | Supporting References |

| CNS Activity (Antipsychotic/Anticonvulsant) | The benzamide scaffold is present in numerous antipsychotic drugs (e.g., Sulpiride, Amisulpride) that act as dopamine D2 receptor antagonists.[3][5] Other benzamide analogues show significant anticonvulsant activity.[3] | Dopamine D2/D3 Receptors, Voltage-gated Sodium/Calcium Channels | [3][5] |

| Local Anesthetic / Analgesic | The N-ethyl amide structure is analogous to amide-type local anesthetics (e.g., lidocaine, bupivacaine) that block nerve impulses by inhibiting voltage-gated sodium channels.[8][11] Amide derivatives have also been explored as potent anti-inflammatory agents.[12] | Voltage-gated Sodium Channels (Nav1.x), Cyclooxygenase (COX) Enzymes | [8][9][12] |

| Antimicrobial (Antibacterial/Antifungal) | Both benzamide derivatives and fluorinated phenolic compounds have demonstrated broad-spectrum antimicrobial properties.[4][13] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential metabolic enzymes.[6] | Bacterial Cell Wall Synthesis Enzymes, DNA Gyrase, Microbial Metabolic Pathways | [4][6] |

| Anticancer (Cytotoxic) | Fluorination of phenolic compounds can significantly enhance cytotoxicity against cancer cell lines.[1] Benzimidazole derivatives, which share structural similarities with benzamides, have also shown potent anticancer activity.[13] | Topoisomerases, Kinases (e.g., DYRK1A), Apoptotic Pathways | [1][13] |

Proposed Mechanistic Pathways and Validation Workflows

To move from prediction to validation, a structured experimental approach is essential. This section outlines a proposed workflow and a hypothetical mechanism of action.

General Experimental Validation Workflow

The following diagram illustrates a logical progression for characterizing the biological activity of this compound.

Caption: Proposed experimental workflow for validating this compound.

Hypothetical Mechanism of Action: Dopamine D2 Receptor Antagonism

Given the strong precedent for benzamides acting as CNS agents[3][5], one of the primary hypotheses is that this compound acts as an antagonist at dopamine D2 receptors.

Caption: Predicted mechanism of D2 receptor antagonism by this compound.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below is a detailed, step-by-step methodology for a primary screening assay to test the antimicrobial potential of the compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

| Step | Procedure | Rationale & Key Considerations |

| 1. Preparation | 1.1. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. 1.2. Culture bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). 1.3. Adjust the overnight culture to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL. | Causality: A high-concentration DMSO stock is necessary for serial dilutions while minimizing the final DMSO concentration to avoid solvent toxicity to the bacteria. Standardizing the inoculum is critical for reproducibility. |

| 2. Plate Setup | 2.1. Dispense 50 µL of MHB into wells A1 through A12 of a 96-well microtiter plate. 2.2. Add an additional 50 µL of the compound stock solution to well A1. 2.3. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, A2 to A3, and so on, up to well A10. Discard 50 µL from well A10. 2.4. Wells A11 (no drug) and A12 (no drug, no bacteria) will serve as the positive (growth) and negative (sterility) controls, respectively. | Trustworthiness: The serial dilution creates a concentration gradient to pinpoint the MIC. The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium. |

| 3. Inoculation | 3.1. Add 50 µL of the standardized bacterial inoculum to wells A1 through A11. The final volume in each well will be 100 µL. 3.2. The final concentration of the compound will range from 250 µg/mL down to ~0.49 µg/mL. | Causality: Adding the inoculum to the drug dilutions initiates the test. The final volume must be consistent across all wells for accurate comparison. |

| 4. Incubation | 4.1. Seal the plate with a breathable film or lid and incubate at 37°C for 18-24 hours. | Trustworthiness: Standard incubation conditions ensure optimal bacterial growth for reliable results. |

| 5. Data Analysis | 5.1. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). 5.2. Optionally, add 20 µL of a resazurin-based viability indicator and incubate for another 2-4 hours to confirm results via a colorimetric readout. | Authoritative Grounding: Visual inspection is the standard method. Using a viability dye provides a quantitative and objective confirmation of the visual assessment, enhancing the reliability of the data. |

Conclusion

This compound represents a promising, yet uncharacterized, chemical scaffold. Predictive analysis based on well-established structure-activity relationships strongly suggests its potential as a bioactive agent, particularly within the domains of CNS disorders, infectious diseases, and oncology. The favorable in silico pharmacokinetic profile makes it a compelling candidate for synthesis and empirical validation. The experimental workflows and protocols detailed in this guide provide a rigorous and scientifically sound roadmap for elucidating its true therapeutic potential. The subsequent empirical data will be critical in determining the future trajectory of this molecule in the drug development pipeline.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][3]

-

Shaik, N. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore). [Link][4]

-

Kumar, A., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. [Link][13]

-

Sparrow Chemical. (n.d.). Fluorophenol Series. Sparrow Chemical. [Link][2]

-

Remko, M., & Van der Goot, H. (2000). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link][5]

-

National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem. Retrieved from a source discussing amide local anesthetics. [Link][8]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology. [Link][11]

-

Galanakis, D., et al. (2004). Synthesis and Pharmacological Evaluation of Amide Conjugates of NSAIDs With L-cysteine Ethyl Ester, Combining Potent Antiinflammatory and Antioxidant Properties With Significantly Reduced Gastrointestinal Toxicity. Bioorganic & Medicinal Chemistry Letters. [Link][12]

-

Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Journal of Medicinal Chemistry. [Link][9]

-

EBSCO. (n.d.). Amides | Chemistry | Research Starters. EBSCO. [Link][14]

-

Simionescu, B., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chemscene.com [chemscene.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Synthesis and pharmacological evaluation of amide conjugates of NSAIDs with L-cysteine ethyl ester, combining potent antiinflammatory and antioxidant properties with significantly reduced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isca.me [isca.me]

- 14. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Research

An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of N-Ethyl-3-fluoro-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the fundamental properties determined for any new compound, its mass is a primary identifier. However, the seemingly interchangeable terms "molecular weight" and "exact mass" represent distinct concepts with significant implications for analytical chemistry, particularly in the application of mass spectrometry.[1][2][3] Understanding the nuances between these two values is crucial for the unambiguous identification of compounds, the elucidation of their elemental composition, and the interpretation of high-resolution mass spectrometry data.[4][5][6]

This technical guide, written from the perspective of a Senior Application Scientist, will provide a detailed, step-by-step methodology for the calculation of both the molecular weight and the exact mass of the compound this compound. We will explore the underlying principles that differentiate these two values and illustrate their practical significance in a research and development setting.

Part 1: Deciphering the Molecular Formula of this compound

Before any calculations can be performed, the molecular formula of the target compound must be accurately determined. The IUPAC name, this compound, provides the necessary information to deduce its elemental composition.

-

Benzamide Core: The base structure is benzamide, which consists of a benzene ring attached to an amide functional group (-CONH2). The molecular formula for benzamide is C7H7NO.

-

Substituents:

-

N-Ethyl: An ethyl group (-C2H5) is attached to the nitrogen atom of the amide, replacing one of the amide hydrogens.

-

3-fluoro: A fluorine atom (-F) is located at the third position of the benzene ring, replacing a hydrogen atom.

-

5-hydroxy: A hydroxyl group (-OH) is at the fifth position of the benzene ring, replacing another hydrogen atom.

-

Let's assemble the molecular formula step-by-step:

-

Start with the benzamide structure: C7H7NO.

-

Add the N-ethyl group: This adds two carbons and five hydrogens, while removing one hydrogen from the amide nitrogen. The intermediate formula becomes C9H11NO.

-

Add the 3-fluoro substituent: A fluorine atom replaces a hydrogen atom on the benzene ring. The formula is now C9H10FNO.

-

Add the 5-hydroxy substituent: A hydroxyl group (OH) replaces another hydrogen on the benzene ring. This adds one oxygen atom and one hydrogen atom, while removing one hydrogen atom. The net change is the addition of one oxygen atom. The formula becomes C9H10FNO2.

Therefore, the definitive molecular formula for this compound is C9H10FNO2 .

Part 2: Calculation of Molecular Weight

The molecular weight (also known as average molecular mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. For practical purposes, we use the standard atomic weights of the elements as published by IUPAC, which already account for isotopic abundances.[7][8][9]

Methodology:

The molecular weight is calculated by summing the atomic weights of all the atoms in the molecular formula.

Elemental Composition and Atomic Weights:

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 9 | 12.011[7][10][11] |

| Hydrogen | H | 10 | 1.008[12][13][14] |

| Fluorine | F | 1 | 18.998[15][[“]][17] |

| Nitrogen | N | 1 | 14.007[18][19][20] |

| Oxygen | O | 2 | 15.999[21][22][23] |

Step-by-Step Calculation:

-

Carbon: 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen: 10 atoms × 1.008 g/mol = 10.080 g/mol

-

Fluorine: 1 atom × 18.998 g/mol = 18.998 g/mol

-

Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight:

108.099 + 10.080 + 18.998 + 14.007 + 31.998 = 183.182 g/mol

Part 3: Calculation of Exact Mass

The exact mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[24][25] This value is of paramount importance in high-resolution mass spectrometry, where instruments are capable of measuring mass-to-charge ratios with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.[4][6]

Methodology:

The exact mass is calculated by summing the masses of the most abundant isotopes of each constituent atom.

Most Abundant Isotopes and Their Masses:

| Element | Most Abundant Isotope | Isotopic Mass (Da) |

| Carbon | ¹²C | 12.000000[24][26] |

| Hydrogen | ¹H | 1.007825[24][27] |

| Fluorine | ¹⁹F | 18.998403[17][24][28] |

| Nitrogen | ¹⁴N | 14.003074[24][29] |

| Oxygen | ¹⁶O | 15.994915[24][26] |

Step-by-Step Calculation:

-

Carbon: 9 atoms × 12.000000 Da = 108.000000 Da

-

Hydrogen: 10 atoms × 1.007825 Da = 10.078250 Da

-

Fluorine: 1 atom × 18.998403 Da = 18.998403 Da

-

Nitrogen: 1 atom × 14.003074 Da = 14.003074 Da

-

Oxygen: 2 atoms × 15.994915 Da = 31.989830 Da

Total Exact Mass:

108.000000 + 10.078250 + 18.998403 + 14.003074 + 31.989830 = 183.069557 Da

Summary of Calculated Mass Data

| Parameter | Value | Unit |

| Molecular Formula | C9H10FNO2 | - |

| Molecular Weight | 183.182 | g/mol |

| Exact Mass | 183.069557 | Da |

Visualizing the Calculation Workflow

The following diagram illustrates the conceptual difference and workflow for calculating molecular weight versus exact mass.

Caption: Workflow for Molecular Weight and Exact Mass Calculation.

Conclusion: Practical Implications for the Drug Development Professional

The distinction between molecular weight and exact mass is not merely academic; it has profound practical consequences in the laboratory.

-

Stoichiometry and Bulk Properties: Molecular weight is essential for everyday laboratory operations such as preparing solutions of a specific molarity and calculating reaction yields. It relates the mass of a substance to the number of moles.

-

Compound Identification and Structural Elucidation: Exact mass is a cornerstone of modern mass spectrometry.[30][31] High-resolution instruments provide mass measurements with high precision, often to several decimal places.[4] This allows researchers to:

-

Confirm Elemental Composition: By comparing the measured exact mass to the calculated exact mass, one can confirm or propose the molecular formula of an unknown compound or a newly synthesized molecule.[6]

-

Differentiate Isobars: Isobars are molecules that have the same nominal mass but different elemental compositions. For example, two different molecules might both have a nominal mass of 183, but their exact masses will differ due to their unique atomic makeup. High-resolution mass spectrometry can easily distinguish between them.

-

Metabolite Identification: In drug metabolism studies, the ability to determine the exact mass of a metabolite allows for the confident identification of biotransformations, such as hydroxylations or glucuronidations, by calculating the mass shift from the parent drug.[2][4]

-

References

- Vertex AI Search. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.

- Filo. (2026, January 6).

- Oreate AI Blog. (2025, December 30).

- Oreate AI Blog. (2025, December 4). Nitrogen Amu Weight.

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. [Link]

-

Wikipedia. Standard atomic weight. [Link]

- Consensus Academic Search Engine. Fluorine Molecular Weight.

- Oreate AI Blog. (2026, January 21). Understanding the Molar Mass of Oxygen: A Deep Dive.

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. [Link]

- nglos324. Oxygen.

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

-

Wikipedia. Oxygen. [Link]

-

Wikipedia. Hydrogen. [Link]

-

Wikipedia. Nitrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

- Quora. (2018, May 21).

- Quora. (2025, April 2). What is the mass of a molecule of fluorine?.

-

Shimadzu. Molecular Ion Peak Explained | GC-MS Basics. [Link]

-

PubChem - NIH. Hydrogen | H (Element). [Link]

-

PubChem. Nitrogen | N (Element). [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Nitrogen. [Link]

-

Physical Measurement Laboratory - NIST. Atomic Data for Fluorine (F). [Link]

-

LCGC International. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

- Testbook. (2026, January 19).

-

PubChem - NIH. Oxygen | O (Element). [Link]

-

MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

-

Waters Corporation. Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory. [Link]

- Chemistry LibreTexts. (2026, January 20). 7.

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

-

Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

- BLDpharm. 2990813-69-7|N-Ethyl-3-hydroxy-5-(trifluoromethyl)benzamide.

- PMC. (2018, May 9).

- Scribd. Determination of Molecular Weight by Mass Spectros | PDF.

- PubChem. (2026, February 14). N-ethyl-2,5-difluoro-N-(3-hydroxypropyl)benzamide | C12H15F2NO2.

- ChemScene. 1496931-10-2 | N-Ethyl-3-fluoro-5-nitrobenzamide.

- How is mass spectrometry enhancing speed and throughput in drug discovery?.

- PubChem. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2.

-

MSU chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

- Sigma-Aldrich. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | 1549490-65-4.

-

Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

- Table of Isotopic Masses and N

- Matrix Scientific. N-Ethyl-2-fluoro-5-hydroxy-4-methylbenzamide.

- PubChem. N-ethyl-3-fluoro-4-nitro-N-prop-2-enylbenzamide.

- Isotopes (Stable) for all the elements in the Periodic Table.

- N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem.

- PubChem - NIH. N-Ethyl-3-hydroxypropanamide | C5H11NO2 | CID 15561473.

Sources

- 1. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. How is mass spectrometry enhancing speed and throughput in drug discovery? | Drug Discovery News [drugdiscoverynews.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. waters.com [waters.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 8. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. What is the atomic weight of carbon? | Filo [askfilo.com]

- 11. asbury.com [asbury.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Understanding the Atomic Mass of Fluorine: A Closer Look - Oreate AI Blog [oreateai.com]

- 16. consensus.app [consensus.app]

- 17. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Nitrogen Amu Weight - Oreate AI Blog [oreateai.com]

- 19. Nitrogen - Wikipedia [en.wikipedia.org]

- 20. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Understanding the Molar Mass of Oxygen: A Deep Dive - Oreate AI Blog [oreateai.com]

- 22. princeton.edu [princeton.edu]

- 23. Oxygen - Wikipedia [en.wikipedia.org]

- 24. Masses [www2.chemistry.msu.edu]

- 25. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 26. chem.ualberta.ca [chem.ualberta.ca]

- 27. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 28. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 29. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 30. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 31. scribd.com [scribd.com]

Methodological & Application

Application Note: Optimized Synthesis Protocol for N-Ethyl-3-fluoro-5-hydroxybenzamide

Executive Summary

This application note details the optimal reaction conditions for synthesizing N-Ethyl-3-fluoro-5-hydroxybenzamide , a pharmacophore fragment frequently observed in kinase inhibitors and GPCR ligands.

The primary synthetic challenge is the chemoselective amidation of the carboxylic acid in the presence of a free phenolic hydroxyl group (-OH) at the 5-position. While traditional methods (acyl chlorides) often require phenolic protection to prevent esterification, this guide presents a direct coupling protocol using T3P® (Propylphosphonic anhydride) . This method offers superior chemoselectivity, simplified aqueous workup, and scalability, eliminating two synthetic steps (protection/deprotection).[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,5-substitution pattern. The electron-withdrawing fluorine atom (position 3) increases the acidity of the phenol (position 5), making the phenol more nucleophilic in basic media and prone to side reactions (O-acylation) if non-selective coupling agents are used.

Strategic Disconnection

The most efficient route is the direct condensation of 3-fluoro-5-hydroxybenzoic acid with ethylamine .

Caption: Retrosynthetic disconnection showing the convergent assembly of the target amide from commercial precursors.

Critical Route Comparison

| Parameter | Method A: T3P (Recommended) | Method B: HATU/DIPEA | Method C: Acyl Chloride (SOCl₂) |

| Chemoselectivity | High (Prefers amine > phenol) | Moderate (Risk of O-acylation) | Low (Requires protection) |

| Byproducts | Water-soluble phosphonates | Urea/Tetramethylurea (difficult removal) | HCl, SO₂ |

| Purification | Aqueous extraction (No Col. Chrom.) | Column Chromatography often required | Distillation/Crystallization |

| Cost Efficiency | High (Scalable) | Low (Reagent cost high) | High (Raw materials cheap) |

| Safety | Non-explosive, thermal stability | HATU is a sensitizer/explosive hazard | Corrosive, gas evolution |

Expert Insight: We prioritize Method A (T3P) . T3P acts as a kinetic trap; the intermediate mixed anhydride reacts significantly faster with amines than with phenols, allowing the reaction to proceed on the unprotected substrate with >95% selectivity.

Experimental Protocols

Protocol A: T3P-Mediated Direct Coupling (Gold Standard)

Best for: High purity, scale-up, and avoiding chromatography.

Reagents:

-

Substrate: 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

-

Amine: Ethylamine (2.0 M in THF) (1.2 – 1.5 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

-

Dissolution: In a reaction vessel equipped with a magnetic stir bar, dissolve 3-fluoro-5-hydroxybenzoic acid (100 mg scale for pilot) in EtOAc (10 volumes).

-

Base Addition: Cool the solution to 0–5 °C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P reactions involving phenols to suppress O-acylation.

-

Activation: Add T3P solution (1.5 equiv) dropwise. Stir at 0 °C for 20 minutes to form the active anhydride.

-

Amine Addition: Add Ethylamine (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours. Monitor by HPLC or TLC (5% MeOH in DCM).

-

Workup (Critical):

-

Add water (10 vol) to quench.

-

Wash organic layer with 0.5 M HCl (2x) to remove pyridine and unreacted ethylamine.

-

Wash with sat. NaHCO₃ (2x) to remove unreacted benzoic acid and T3P byproducts (water-soluble).

-

Wash with Brine (1x).

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Expected Yield: 85–92%[2]

-

Appearance: White to off-white solid.

-

Protocol B: HATU-Mediated Coupling (High-Throughput Alternative)

Best for: Small-scale discovery (mg scale) where reagent cost is negligible.

Reagents:

-

Substrate: 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

-

Amine: Ethylamine HCl salt (1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve acid in DMF.[3] Add DIPEA (1.0 equiv) and stir for 5 min.

-

Add HATU (1.1 equiv) at 0 °C. Stir for 15 min.

-

Add Ethylamine HCl and remaining DIPEA (2.0 equiv).

-

Stir at RT for 2 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acidic/basic washes as above.

-

Purification: Often requires Flash Chromatography (SiO₂, Hexane/EtOAc gradient) to remove tetramethylurea byproducts.

Process Workflow & Logic

The following diagram illustrates the decision logic and chemical flow for the T3P optimization, highlighting the "Self-Validating" checkpoints.

Caption: Operational workflow for T3P-mediated synthesis ensuring removal of all starting materials via pH-controlled extraction.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

Amide NH: Triplet/Broad singlet at δ 8.2–8.5 ppm.

-

Phenolic OH: Broad singlet at δ 9.8–10.2 ppm (exchangeable with D₂O).

-

Aromatic Protons: Three distinct signals (due to asymmetry caused by F and OH) in the range of δ 6.8–7.5 ppm.

-

Ethyl Group: Methylene (quartet, ~3.3 ppm) and Methyl (triplet, ~1.1 ppm).

-

-

¹⁹F NMR:

-

Single peak around δ -110 to -115 ppm (distinctive for meta-fluorophenol derivatives).

-

HPLC/MS

-

Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.

-

Mass Spec: ESI+ mode. Look for [M+H]⁺ = 184.18 Da.

-

Purity Criteria: >98% area under curve (AUC).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent (T3P hydrolysis) | Use anhydrous EtOAc; dry glassware. |

| Ester byproduct formed | Phenol competing with amine | Switch base to Pyridine; ensure Amine is added immediately after activation. |

| Starting Material remains | Incomplete activation | Increase T3P to 2.0 equiv; extend activation time at 0°C. |

| Coloration (Pink/Red) | Phenol oxidation | Degas solvents with N₂; add antioxidant (rarely needed). |

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Archimica (Curia). "T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future."[4] Application Guide. [5]

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6][7][8] Tetrahedron. (Standard review for coupling mechanisms).

-

BenchChem. "Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid."[2] (Analogous chemistry validation).

-

ChemScene. "N-Ethyl-3-fluoro-5-nitrobenzamide Product Data." (Structural analog reference).

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. hepatochem.com [hepatochem.com]

Application Note: Precision Monitoring of Benzamide Synthesis via Thin-Layer Chromatography (TLC)

Executive Summary

The synthesis of benzamides is a cornerstone reaction in drug discovery, serving as the backbone for numerous pharmacophores (e.g., antipsychotics, antiemetics). While LC-MS provides quantitative rigor, Thin-Layer Chromatography (TLC) remains the most efficient tool for real-time kinetic monitoring. This guide details a robust, self-validating TLC system designed to monitor the Schotten-Baumann or direct amide coupling reaction. It moves beyond basic "spot-and-run" techniques to establish a standardized protocol for distinguishing product conversion from competitive hydrolysis and unreacted amines.

Chemical Context & Mechanistic Basis

To design an effective TLC system, one must understand the physicochemical properties of the reaction components.

The Reaction:

The Analytes:

-

Starting Material 1 (SM1 - Electrophile): Benzoyl chloride. Note: On silica gel, this often hydrolyzes in situ to Benzoic Acid . Therefore, the TLC system must be capable of resolving the acid byproduct from the amide.

-

Starting Material 2 (SM2 - Nucleophile): Primary or Secondary Amine. These are polar and basic, often prone to "tailing" on acidic silica.[1]

-

Product (P): Benzamide. Generally neutral and moderately polar.

The Challenge: The polarity gap between a carboxylic acid (highly polar/acidic), an amine (polar/basic), and a neutral amide requires a mobile phase that suppresses ionization while maintaining resolution.

System Design: Mobile & Stationary Phases

Stationary Phase

-

Standard: Silica Gel 60

(aluminum or glass backed). -

Rationale: The fluorescence indicator (

) is non-negotiable for benzamides, as the benzene ring strongly absorbs UV light at 254 nm, appearing as dark spots against a bright green background.

Mobile Phase Optimization

A binary solvent system is rarely sufficient for clean separation of amines and acids. We employ a ternary modifier system .

| Solvent System | Composition (v/v) | Target Application | Mechanism |

| System A (Standard) | Hexane : EtOAc (70:30) | General Benzamides | Balanced polarity for neutral amides. |

| System B (Polar) | DCM : MeOH (95:5) | Polar/Complex Amides | Solubilizes highly polar products; prevents precipitation at origin. |

| System C (Anti-Tail) | Hexane : EtOAc : TEA (70:30:1) | Basic Amines | Triethylamine (TEA) neutralizes silica acidity, preventing amine streaking. |

| System D (Acidic) | Hexane : EtOAc : AcOH (60:40:1) | Acidic Byproducts | Acetic Acid (AcOH) suppresses ionization of benzoic acid, sharpening the spot. |

Expert Insight: For most benzamide syntheses, System A is the starting point. If the amine SM streaks, switch to System C . If the benzoic acid byproduct co-elutes with the product, use System D to push the acid to a higher

Visualization Strategy

Relying solely on UV is a common failure mode. A "Ghost Spot" (invisible in UV) can be a non-aromatic impurity.

-

Primary: UV 254 nm . Detects the benzoyl core.[2]

-

Secondary (Specific): Ninhydrin Stain .

-

Target: Unreacted Amines (SM2).

-

Action: Turns primary amines red/purple upon heating. Amides do not react.

-

-

Tertiary (Byproduct): Bromocresol Green .

Experimental Protocol

Step 1: Sample Preparation (The "Mini-Workup")

Direct spotting of reaction mixtures containing DMF, Pyridine, or high salt concentrations leads to poor resolution.

-

Take a 20

L aliquot of the reaction mixture. -

Dispense into a small vial containing 500

L EtOAc and 200 -

Spot the top organic layer.

-

Why? The HCl wash removes the unreacted amine (into aqueous) and pyridine/base, leaving the Amide and Benzoic Acid in the organic layer. This simplifies the TLC.

-

Alternative: If tracking amine consumption is critical, skip the HCl wash and dilute only with MeOH.

-

Step 2: The "Three-Lane" Co-Spot

Never run a reaction spot in isolation. Variations in plate thickness and solvent front curvature can mislead

-

Lane 1: Starting Material (Limiting Reagent, usually the Amine or Acid Chloride).

-

Lane 2: Co-Spot (Spot SM over the Reaction Mixture).

-

Lane 3: Reaction Mixture (RM).

Step 3: Development & Analysis[4]

-

Elute until the solvent front is ~1 cm from the top.

-

Mark the solvent front immediately with a pencil.[7]

-

Dry the plate (air dry or gentle heat gun).

-

Visualize under UV 254 nm.[4] Circle spots.

-

Apply stain if necessary (Ninhydrin for amines).

Data Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for reaction monitoring.

Figure 1: Decision tree for kinetic monitoring of benzamide synthesis.

Idealized TLC Plate

This diagram represents a typical separation profile.[8]

Figure 2: Conceptual representation of TLC separation. Note: Benzoic acid often stays near the baseline in neutral solvents or moves slightly; Amine

Data Analysis & Interpretation

Calculating Retention Factor ( )

Standard Values (Hexane:EtOAc 7:3)

| Compound | Approx | Visualization Characteristics |

| Benzoic Acid | 0.05 - 0.15 | UV active. Tails heavily without AcOH. Yellow in Bromocresol Green. |

| Primary Amine | 0.20 - 0.35 | UV active (if aromatic). Red in Ninhydrin. Often streaks. |

| Benzamide (Product) | 0.40 - 0.60 | Strong UV absorption. Dark, compact spot. |

| Benzoyl Chloride | N/A | Hydrolyzes to Benzoic Acid on plate. |

Troubleshooting Guide

-

Problem: Streaking/Tailing of the Product.

-

Cause: The amide may have a basic nitrogen (e.g., piperazine derivative) interacting with silanols.

-

Solution: Add 1% Triethylamine (TEA) to the mobile phase.

-

-

Problem: Co-elution of Product and Impurity.

-

Problem: Dark Spot at Solvent Front.

-

Cause: Non-polar impurities (grease, bis-acylated byproducts).

-

Solution: Ignore if isolating polar product, or run a 100% Hexane flush to identify.

-

References

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Department of Chemistry. Retrieved February 27, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).[4][5][8][10][11][12][13] Organic Chemistry Undergraduate Courses. Retrieved February 27, 2026, from [Link]

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Not Voodoo. Retrieved February 27, 2026, from [Link]

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 相关内容暂不可用 [sigmaaldrich.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. Chromatography [chem.rochester.edu]

- 10. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. scs.illinois.edu [scs.illinois.edu]

Troubleshooting & Optimization

Troubleshooting solubility issues with N-Ethyl-3-fluoro-5-hydroxybenzamide

Solubility Optimization & Troubleshooting Guide

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, you must understand why this molecule behaves the way it does. N-Ethyl-3-fluoro-5-hydroxybenzamide is a "molecular chameleon"—its solubility is drastically governed by pH and solvent dielectric constants due to the interplay between the lipophilic fluorine and the ionizable phenolic hydroxyl.

| Property | Estimated Value | Technical Implication |

| LogP | ~1.5 – 2.0 | Moderately lipophilic. Freely soluble in organic solvents; poor in water. |

| pKa (Phenol) | ~8.8 – 9.2 | Critical: The 3-fluoro group lowers the phenol pKa (vs. phenol ~10).[1] However, at physiological pH (7.4), the molecule remains >95% neutral (protonated), leading to precipitation in aqueous buffers. |

| H-Bond Donors | 2 (Amide NH, Phenol OH) | High crystal lattice energy. Requires polar aprotic solvents (DMSO, DMF) to disrupt intermolecular H-bonding. |

Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation (The "It won't dissolve" Phase)[1]

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or forms clumps. Is the batch defective? Diagnosis: No, this is expected behavior for this chemotype.[1] Technical Explanation: The compound has high crystal lattice energy and low aqueous solubility in its neutral form. Adding water directly creates a "hydrophobic shield" around the particles, preventing wetting. The Fix:

-

Dissolve in 100% DMSO first. Prepare a high-concentration stock (e.g., 10–50 mM). The dielectric constant of DMSO (

) disrupts the crystal lattice. -

Dilute slowly. Add the aqueous buffer to the DMSO stock (or vice versa) with rapid vortexing to avoid "kinetic precipitation."

Q2: My DMSO stock solution precipitated after freezing at -20°C. Can I heat it? Diagnosis: This is likely due to water uptake (hygroscopicity) or nucleation.[1] Technical Explanation: DMSO is highly hygroscopic.[1] If the vial was not sealed tightly, it absorbed atmospheric water. Upon freezing, water crystallizes first, effectively increasing the concentration of the compound in the remaining liquid DMSO until it crashes out ("salting out" effect). The Fix:

-

Thawing: Sonicate in a water bath at 37°C–40°C for 5–10 minutes. The compound is thermally stable up to >100°C.

-

Prevention: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[2]

Module B: Aqueous Dilution & Biological Assays

Q3: When I dilute my 10 mM DMSO stock into cell culture media (1:1000), I see a fine precipitate under the microscope.

Diagnosis: "Kinetic Solubility Limit" exceeded.

Technical Explanation: While the theoretical solubility might be sufficient, the rapid change in solvent environment (DMSO

-

Intermediate Dilution: Perform a serial dilution in DMSO first, then transfer to media.

-

Solubility Enhancer: Pre-warm the media to 37°C.

-

Critical Protocol: If precipitation persists, verify the final concentration. For this scaffold, aqueous solubility limits are often <50 µM in neutral media.

Q4: Can I adjust the pH to improve solubility? Diagnosis: Yes, but with biological caveats. Technical Explanation: The 5-hydroxyl group is the solubility "switch."[1]

-

pH < 8.0: Molecule is neutral (Low solubility).[3]

-

pH > 9.5: Molecule is deprotonated (Phenolate anion). Solubility increases by orders of magnitude. The Fix:

-

For Chemical Assays: Adjust buffer to pH 9.0–10.0 using NaOH if the assay tolerates it.

-

For Biological Assays: You cannot use pH 10. Instead, use a solubilizing excipient (see Module C).

Module C: In Vivo Formulation

Q5: We need to dose 10 mg/kg IP/IV in mice. Standard saline failed. What is the recommended vehicle? Diagnosis: Saline is too polar. You need a co-solvent or complexing agent. Technical Explanation: Simple co-solvents (PEG/Ethanol) might cause pain or precipitation upon injection.[1] Cyclodextrins are preferred because the hydrophobic fluorophenyl ring fits inside the cyclodextrin cavity, shielding it from water while the outer shell remains soluble. The Protocol (Self-Validating):

-

Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

-

Method: Add compound to the HP-β-CD solution. Sonicate for 20 mins.

-

Check: Solution should be crystal clear. If hazy, add 1-2 molar equivalents of NaOH to assist initial dissolution, then back-titrate to pH 7.4 with HCl. The cyclodextrin will keep it in solution even after neutralization.

Decision Matrix: Troubleshooting Workflow

The following diagram illustrates the logical pathway for resolving solubility issues based on your specific application.

Caption: Decision tree for troubleshooting this compound solubility based on solvent system and assay constraints.

Solvent Compatibility Table

Use this table to select the correct solvent system for your concentration requirements.

| Solvent System | Solubility Rating | Max Conc. (Est.)[4][5][6] | Application Notes |

| DMSO (Anhydrous) | Excellent | > 50 mM | Ideal for stock solutions.[1] Hygroscopic—keep sealed.[7] |

| Ethanol (100%) | Good | ~ 10–20 mM | Good alternative to DMSO, but evaporates faster. |

| PBS (pH 7.4) | Poor | < 100 µM | Likely to precipitate at high concentrations. |

| PBS (pH 10.0) | High | > 5 mM | Deprotonation of phenol drives solubility. |

| 20% HP-β-CD | Excellent | ~ 5–10 mg/mL | Gold standard for in vivo (IV/IP) dosing.[1] |

| PEG400 / Water (50:50) | Moderate | ~ 1–5 mg/mL | Viscous. Good for IP, but check tolerability. |

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa-dependent solubility profiling).

-

PubChem. (n.d.). Compound Summary: N-ethyl-2,5-difluoro-N-(3-hydroxypropyl)benzamide (Structural Analog Data). National Library of Medicine. (Used for structural property inference).

-

MilliporeSigma. (2025). *Troubleshooting Compound Precipitation in Cell Culture

Sources

- 1. chemscene.com [chemscene.com]

- 2. ziath.com [ziath.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 3-hydroxybenzoate | 7781-98-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl Benzamide Synthesis

Welcome to the Technical Support Center for Amide Bond Formation. Synthesizing N-ethyl benzamides from sterically hindered benzoic acids (e.g., ortho-substituted derivatives) is a notorious bottleneck in drug development and organic synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low yields and stalled reactions.

Section 1: Core Principles & Diagnostic FAQs

Q: Why does steric hindrance specifically stall N-ethyl benzamide formation, and how do I diagnose it? A: Amidation requires the nucleophilic nitrogen of ethylamine to attack the electrophilic carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate. Ortho-substituents physically obstruct the Bürgi-Dunitz trajectory (the optimal angle of nucleophilic attack). This steric bulk raises the activation energy, causing the reaction to stall. You can diagnose this specific failure mode if your reaction yields <20% product despite prolonged reaction times using standard carbodiimides (like EDC/HOAt) or if unreacted starting material persists on TLC 1[1].

Q: My standard HATU coupling failed. Which coupling reagents are best suited for ortho-substituted benzoic acids? A: While HATU is a strong default, it often struggles with extreme steric bulk and carries an explosion risk due to its benzotriazole moiety 2[2]. We highly recommend switching to COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is a third-generation uronium salt based on an Oxyma leaving group. It exhibits superior coupling efficiency for sterically hindered substrates, minimizes epimerization, and generates water-soluble byproducts that simplify downstream purification 3[3]. Alternatively, for non-sensitive substrates, bypassing coupling reagents entirely to form an acid chloride intermediate is the most definitive solution .

Section 2: Decision Matrix & Troubleshooting Workflow

Use the following logical workflow to determine the best synthetic route for your specific sterically hindered benzoic acid derivative.

Workflow for selecting the optimal amidation strategy for sterically hindered benzoic acids.

Section 3: Quantitative Comparison of Coupling Strategies

When selecting an amidation strategy, balance reactivity against substrate sensitivity and safety.

| Coupling Strategy | Primary Reagents | Relative Efficiency (Hindered) | Byproduct Removal | Safety Profile |

| Acid Chloride | SOCl₂ / DMF cat. | Very High | Evaporation / Wash | Corrosive / Toxic gas |

| Third-Gen Uronium | COMU / DIPEA | High | Water-soluble | High (Non-explosive) |

| Benzotriazole | HATU / DIPEA | Moderate | Organic wash | Explosion risk |

| Carbodiimide | EDC / HOAt | Low | Water-soluble | High |

Section 4: Validated Experimental Protocols

Protocol A: The "Sledgehammer" Approach (In Situ Acid Chloride Generation)

Causality: Converting the carboxylic acid to an acid chloride drastically increases the electrophilicity of the carbonyl carbon. This heightened reactivity easily overcomes the steric barrier that blocks ethylamine attack, forcing the reaction forward.

Methodology:

-

Activation: Suspend the sterically hindered benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq) to act as a forminium catalyst 4[4].

-

Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. Reflux the mixture (80 °C if using toluene) for 1.5 - 2 hours 5[5].

-

Self-Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear solution.

-

-

Concentration: Evaporate excess SOCl₂ and solvent in vacuo to yield the crude benzoyl chloride. Crucial Step: Do not skip evaporation, as residual SOCl₂ will aggressively react with ethylamine to form unwanted sulfonamides.

-

Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0-5 °C in an ice bath. Slowly add ethylamine (1.5 eq) and a base such as triethylamine or K₂CO₃ (2.0 - 2.5 eq) . Stir at room temperature for 2 hours.

-

Workup: Quench with 1M HCl, extract with organic solvent, wash with NaHCO₃ and brine, and dry over MgSO₄ .

Protocol B: The "Gentle" Approach (COMU-Mediated Amidation)

Causality: COMU forms a highly reactive Oxyma ester intermediate. The morpholino group in COMU enhances solubility and reactivity, allowing the reaction to proceed under mild conditions without the harsh acidity of SOCl₂, making it ideal for acid-sensitive substrates.

Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 eq) and COMU (1.0 - 1.2 eq) in anhydrous DMF 3[3].

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5-10 minutes.

-

Coupling: Add ethylamine (1.2 eq). Stir the reaction at room temperature for 1-2 hours. For extremely hindered substrates, a double coupling or slight heating (40 °C) may be required 1[1].

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). The morpholine-based byproducts of COMU are highly water-soluble and will be efficiently removed during this aqueous wash 3[3].

References

-

Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, ChemRxiv, [Link]

-

Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide, The Royal Society of Chemistry, [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities, VAST JOURNALS SYSTEM,[Link]

-

Srinivasachary et al., IJPSR, 2019; Vol. 10(10): 4613-4635, IJPSR, [Link]

Sources

Technical Support Center: N-Ethyl-3-fluoro-5-hydroxybenzamide Handling & Stability

Topic: Addressing Hygroscopic Properties & Environmental Stability

Ticket ID: #NE3F5H-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary

N-Ethyl-3-fluoro-5-hydroxybenzamide presents a specific challenge in handling due to the dual hydrogen-bonding capability of its phenolic hydroxyl group (C-5 position) and the secondary amide motif . While the fluorine atom provides some lipophilicity, the molecule remains prone to moisture uptake (hygroscopicity). This can lead to deliquescence, hydrolysis of the amide bond, or oxidative degradation of the phenol.

This guide provides a self-validating workflow to manage these risks during synthesis, storage, and formulation.

Module 1: Immediate Handling & Storage (The "First Aid" Kit)

User Issue: "The powder becomes sticky or turns into a gum during weighing."

Root Cause Analysis

The phenolic proton is a strong Hydrogen Bond Donor (HBD). Atmospheric water acts as a Hydrogen Bond Acceptor (HBA). When exposed to relative humidity (RH) >40-50%, the surface energy of the crystal lattice is overcome by water adsorption, leading to capillary condensation and eventual deliquescence (dissolving in its own absorbed water).

Troubleshooting Protocol: The "Dry Chain" Workflow

| Step | Action | Technical Rationale |

| 1. Environment | Do not weigh on an open bench. Use a Glove Box (N₂ or Ar atm) or a Glove Bag with RH <10%. | Eliminates the source of moisture (H₂O vapor). |

| 2. Equilibration | Allow the container to reach room temp before opening. | Prevents condensation on cold solid surfaces (dew point management). |

| 3. Tools | Use PTFE-coated spatulas and an Ionizing Gun (Anti-static). | Hygroscopic powders often carry static charge; static attracts dust/moisture and causes scattering. |

| 4. Storage | Double-bag in Mylar/LDPE with Molecular Sieves (4Å) or P₂O₅ sachets. | Silica gel is often too weak for highly hygroscopic phenols at low RH. |

Visual Workflow: The "Dry Chain"

Figure 1: Critical handling path to prevent initial moisture uptake during experimental setup.

Module 2: Analytical Validation (Measuring the Problem)

User Issue: "My NMR peaks are shifting," or "I can't get a consistent weight for stoichiometry."

FAQ: Analytical Troubleshooting

Q1: Why does the proton NMR spectrum show broad peaks or shifting chemical shifts?

-

A: Rapid proton exchange between the phenolic -OH, the amide -NH, and absorbed H₂O causes peak broadening.

-

Fix:

-

Use DMSO-d₆ as the solvent (it breaks water aggregates).

-

Add activated 4Å molecular sieves directly into the NMR tube 1 hour before acquisition.

-

Advanced: Add a drop of D₂O to deliberately exchange all labile protons if you only need to confirm the carbon backbone.

-

Q2: How do I accurately measure water content? Standard Karl Fischer (KF) is drifting.

-

A: Phenols can be susceptible to oxidation by the iodine in standard KF reagents, or the pH might be too acidic.

-

Protocol:

-

Method: Volumetric KF (for >1% water) or Coulometric (for <1%).

-

Solvent System: Use a Methanol : Formamide (2:1) mix. Formamide improves solubility of amides and buffers the pH.

-

Reagent: Use "Composite 5K" or equivalent aldehyde/ketone-free reagents if oxidation is suspected (though less likely for simple hydroxybenzamides).

-

Data Table: Selecting the Right Water Quantification Method

| Water Content | Recommended Method | Critical Parameter |

| > 1.0% | TGA (Thermogravimetric Analysis) | Look for weight loss < 100°C. Ensure no solvent peaks overlap (verify with DSC). |

| 0.1% - 1.0% | Volumetric Karl Fischer | Use Formamide co-solvent to ensure complete dissolution. |

| < 0.1% | Coulometric Karl Fischer | Requires diaphragm cell to prevent phenol oxidation at the anode. |

Module 3: Drying & Purification (The Fix)

User Issue: "I synthesized it, but I can't dry it completely. It melts or decomposes."

Strategic Protocol: Drying the this compound

You cannot simply heat this compound aggressively due to the potential for amide hydrolysis or decarboxylation (if unreacted acid remains) or oxidation of the phenol.

Step 1: Determine Thermal Ceiling (DSC) Before putting the batch in the oven, run a Differential Scanning Calorimetry (DSC) scan (ramp 10°C/min).

-

Identify: Melting Point (

) and Onset of Degradation ( -

Rule: Set drying temperature (

) at

Step 2: The Vacuum Protocol

-

Equipment: Vacuum oven with a cold trap.

-

Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) in the bottom of the oven (do not let it touch the product). P₂O₅ is chemically aggressive and will strip water faster than the compound can re-absorb it.

-

Cycle:

-

Pull Vacuum (< 10 mbar).

-

Purge with dry Nitrogen.

-

Repeat x3.

-

Hold vacuum at

(assuming

-

Visual Workflow: Drying Loop

Figure 2: Iterative drying process to ensure solvent removal without thermal degradation.

Module 4: Formulation & Solid State Engineering (Long Term Solution)

User Issue: "We need to formulate this for animal studies, but it clumps in the hopper."

Scientific Insight: Crystal Engineering

The hygroscopicity is intrinsic to the crystal lattice packing. If the -OH groups are exposed on the crystal surface, they will grab water.

Option A: Co-Crystallization (Non-Covalent)

-

Strategy: Block the phenolic -OH and Amide -NH by forming a co-crystal with a "co-former" that has complementary H-bonding sites.

-

Candidates: Proline, Nicotinamide, or Saccharin.

-

Mechanism: The co-former binds to the hygroscopic sites of your API (Active Pharmaceutical Ingredient), leaving a hydrophobic shell exposed to the air.

Option B: Hydrophobic Excipients (Physical Shielding) If you cannot alter the crystal form, use Colloidal Silicon Dioxide (Aerosil 200) during blending.

-

Ratio: 0.5% - 1.0% w/w.

-

Action: The silica nanoparticles coat the larger benzamide crystals, acting as "ball bearings" for flow and a moisture scavenger.

References

-

United States Pharmacopeia (USP). (2023). General Chapter <921> Water Determination. USP-NF. Link

-

Newman, A. (2015). Solid-State Analysis of Pharmaceuticals. ScienceDirect. Link

-

Airaksinen, S., et al. (2005).[1] "Role of Water in the Physical Stability of Solid Dosage Formulations". Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[1] Link

-

International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

-